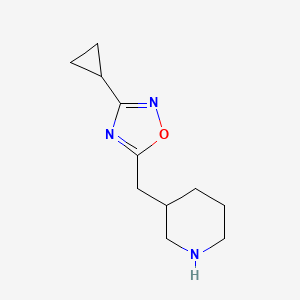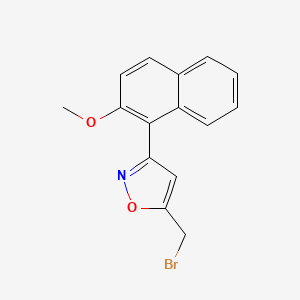
5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole
Descripción general
Descripción
5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole (BMNO) is a heterocyclic compound with a five-membered ring containing two nitrogen atoms, one oxygen atom, and three carbon atoms. It is a colorless solid with a melting point of 118-119°C and a boiling point of 205-206°C. BMNO is a versatile building block for organic synthesis as it can be used to prepare a wide range of compounds, including drugs, pesticides, and dyes. It has been used in the synthesis of various pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis of 4-Amino-3- Derivatives for Anticancer Evaluation : A compound was synthesized and evaluated for its anticancer activity against various cancer types. The study highlights the process of creating derivatives through reactions involving aromatic aldehydes and the potential anticancer applications of these compounds (Bekircan et al., 2008).
Chemical Synthesis of 5-(4'-Methoxyphenyl)-oxazole Derivatives : This research outlines the synthesis of oxazole derivatives and their evaluation against Caenorhabditis elegans, demonstrating the compound's potential as an inhibitor (Yamamuro et al., 2015).
Development of New Pharmaceuticals Based on 1,2,4-Triazole Derivatives : The study explores the synthesis and physical-chemical properties of triazole derivatives, aiming to develop new medications with low toxicity and high efficiency. It also investigates the antimicrobial activity of these compounds (Samelyuk & Kaplaushenko, 2013).
Molecular Docking Studies of Benzimidazole Derivatives : A detailed analysis of the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, using density functional theory and molecular docking, to understand their potential as EGFR inhibitors (Karayel, 2021).
Chemical Synthesis and Characterization
Telescoping Process in Drug Discovery Synthesis : The improvement of the synthesis process for a key intermediate in drug discoveries, highlighting the optimization of synthetic routes to enhance efficiency and yield (Nishimura & Saitoh, 2016).
Synthesis and Antimicrobial Activities of Triazole Derivatives : This study focuses on the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities, offering insights into the potential application of these compounds in addressing microbial resistance (Bektaş et al., 2007).
Propiedades
IUPAC Name |
5-(bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c1-18-14-7-6-10-4-2-3-5-12(10)15(14)13-8-11(9-16)19-17-13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCIEJULFOJNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NOC(=C3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-3-(2-methoxynaphthalen-1-yl)-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



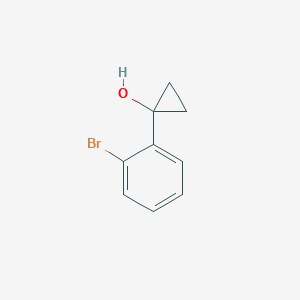

![3-Benzo[1,3]dioxol-5-YL-piperazin-2-one](/img/structure/B1528626.png)
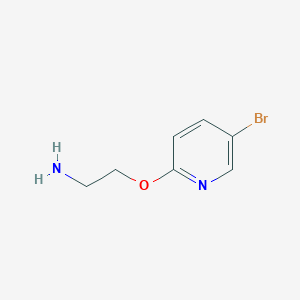
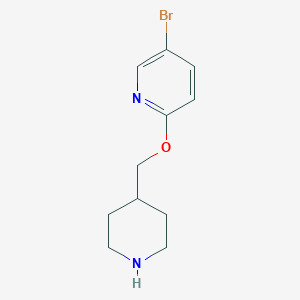
![1-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1528629.png)
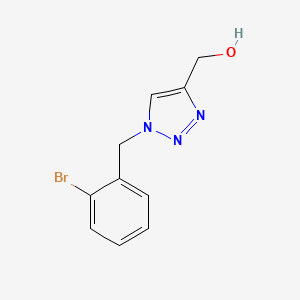
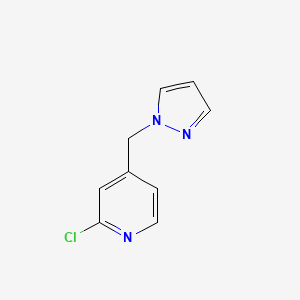
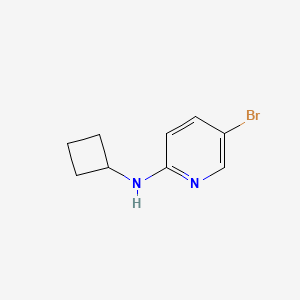
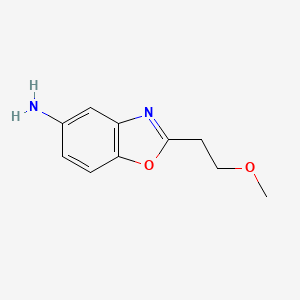
![1-[(2-Bromoethyl)sulfanyl]-3-chlorobenzene](/img/structure/B1528641.png)
![3-{3-[(Methylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}propanoic acid](/img/structure/B1528642.png)
![1-[4-(Propan-2-yl)cyclohexyl]piperazine](/img/structure/B1528643.png)
